5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine
Overview
Description
5-Bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine is a complex organic compound that features a bromine atom, a nitrophenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine typically involves the condensation of 5-bromo-2-aminopyrimidine with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, with catalysts like palladium or copper.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Condensation: Aldehydes or ketones with bases like sodium hydroxide or potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 5-amino-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine.
Condensation: Various Schiff bases or imines depending on the reactants used.
Scientific Research Applications
5-Bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for 5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the pyrimidine ring.
5-Bromo-N-methyl-pyrimidin-2-amine: Similar but with a methyl group instead of the nitrophenyl group.
Uniqueness
5-Bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine is unique due to the combination of its bromine, nitrophenyl, and pyrimidine moieties, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5O2/c12-9-6-13-11(14-7-9)16-15-5-8-3-1-2-4-10(8)17(18)19/h1-7H,(H,13,14,16)/b15-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWDLPEKZQPMC-PJQLUOCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=C(C=N2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=N2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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